Cas no 163672-83-1 (6-Aminoisoquinolin-5-ol)

6-Aminoisoquinolin-5-ol 化学的及び物理的性質
名前と識別子
-
- 5-Isoquinolinol,6-amino-
- 6-aminoisoquinolin-5-ol
- 5-Isoquinolinol,6-amino-(9CI)
- SCHEMBL7843617
- 163672-83-1
- 6-Aminoisoquinolin-5-ol
-
- インチ: InChI=1S/C9H8N2O/c10-8-2-1-6-5-11-4-3-7(6)9(8)12/h1-5,12H,10H2
- InChIKey: QGBNLXMBXBKEEY-UHFFFAOYSA-N
- ほほえんだ: NC1C=CC2=C(C=CN=C2)C=1O
計算された属性
- せいみつぶんしりょう: 160.063662883g/mol
- どういたいしつりょう: 160.063662883g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 163
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 59.1Ų
6-Aminoisoquinolin-5-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | A611038-25mg |
6-Aminoisoquinolin-5-ol |
163672-83-1 | 25mg |
$ 793.00 | 2023-04-19 | ||
TRC | A611038-100mg |
6-Aminoisoquinolin-5-ol |
163672-83-1 | 100mg |
$ 4500.00 | 2023-09-08 | ||
TRC | A611038-5mg |
6-Aminoisoquinolin-5-ol |
163672-83-1 | 5mg |
$ 178.00 | 2023-04-19 | ||
TRC | A611038-50mg |
6-Aminoisoquinolin-5-ol |
163672-83-1 | 50mg |
$ 1481.00 | 2023-04-19 |
6-Aminoisoquinolin-5-ol 関連文献
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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10. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
6-Aminoisoquinolin-5-olに関する追加情報
6-Aminoisoquinolin-5-ol (CAS No. 163672-83-1): An Overview of Its Structure, Properties, and Applications
6-Aminoisoquinolin-5-ol (CAS No. 163672-83-1) is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structure and potential biological activities. This compound belongs to the class of isoquinolines, which are nitrogen-containing heterocyclic compounds with a wide range of applications in drug discovery and development.
The molecular formula of 6-Aminoisoquinolin-5-ol is C10H9NO2, and its molecular weight is 179.18 g/mol. The compound features a core isoquinoline ring with an amino group at the 6-position and a hydroxyl group at the 5-position. These functional groups contribute to its chemical reactivity and biological properties, making it a valuable scaffold for the design of novel therapeutic agents.
In recent years, extensive research has been conducted to explore the potential applications of 6-Aminoisoquinolin-5-ol. One of the key areas of interest is its role as a lead compound in the development of anticancer drugs. Studies have shown that derivatives of 6-Aminoisoquinolin-5-ol exhibit significant antiproliferative activity against various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action involves the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.
Beyond its anticancer properties, 6-Aminoisoquinolin-5-ol has also been investigated for its potential as an antiviral agent. Research has demonstrated that certain derivatives of this compound can effectively inhibit the replication of viruses such as influenza and HIV. The antiviral activity is attributed to the compound's ability to interfere with viral entry into host cells or to disrupt viral replication processes.
The synthesis of 6-Aminoisoquinolin-5-ol can be achieved through various methods, including multistep reactions involving aromatic substitution and cyclization steps. One common synthetic route involves the condensation of an appropriate amine with a substituted benzaldehyde followed by cyclization under acidic conditions. The resulting product can then be further modified to introduce additional functional groups or to optimize its biological activity.
In addition to its therapeutic potential, 6-Aminoisoquinolin-5-ol has also been studied for its use in chemical biology research. The compound's ability to modulate specific protein-protein interactions makes it a useful tool for probing cellular processes and identifying novel targets for drug discovery. For example, recent studies have shown that derivatives of 6-Aminoisoquinolin-5-ol can selectively bind to specific protein domains involved in signal transduction pathways, providing insights into the molecular mechanisms underlying various diseases.
The pharmacokinetic properties of 6-Aminoisoquinolin-5-ol are another important aspect of its evaluation as a potential drug candidate. Preclinical studies have demonstrated that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These properties are crucial for ensuring that the compound can effectively reach its target site in vivo and exert its intended biological effects.
To further enhance the therapeutic potential of 6-Aminoisoquinolin-5-ol, researchers are actively exploring strategies to improve its bioavailability and reduce potential side effects. One approach involves the development of prodrugs or nanoparticles that can deliver the compound more efficiently to target tissues while minimizing systemic exposure. Another strategy involves optimizing the chemical structure of the compound through rational design and structure-activity relationship (SAR) studies.
In conclusion, 6-Aminoisoquinolin-5-ol (CAS No. 163672-83-1) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive scaffold for the development of novel therapeutic agents targeting cancer, viral infections, and other diseases. Ongoing research continues to uncover new insights into the mechanisms underlying its biological effects, paving the way for future advancements in drug discovery and development.
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